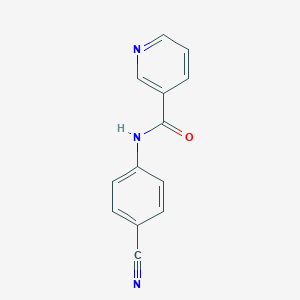
N-(4-cyanophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)nicotinamide (CPN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPN is a member of the nicotinamide family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)nicotinamide is not fully understood. However, it has been suggested that N-(4-cyanophenyl)nicotinamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-cyanophenyl)nicotinamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties, as well as antioxidant activity. Additionally, N-(4-cyanophenyl)nicotinamide has been found to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. N-(4-cyanophenyl)nicotinamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-cyanophenyl)nicotinamide in lab experiments is its ease of synthesis and purification. Additionally, N-(4-cyanophenyl)nicotinamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using N-(4-cyanophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(4-cyanophenyl)nicotinamide. One area of interest is the development of new drugs based on N-(4-cyanophenyl)nicotinamide, particularly for the treatment of inflammation and cancer. Additionally, N-(4-cyanophenyl)nicotinamide may have potential applications in the development of new antibiotics and metal-organic frameworks. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl)nicotinamide and its effects on various biological systems.
Métodos De Síntesis
N-(4-cyanophenyl)nicotinamide can be synthesized through a simple two-step reaction involving the condensation of 4-cyanobenzoic acid with nicotinamide in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)nicotinamide has been found to exhibit various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(4-cyanophenyl)nicotinamide has also been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, N-(4-cyanophenyl)nicotinamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
Nombre del producto |
N-(4-cyanophenyl)nicotinamide |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |
Clave InChI |
DOUSPYHNWACVRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)
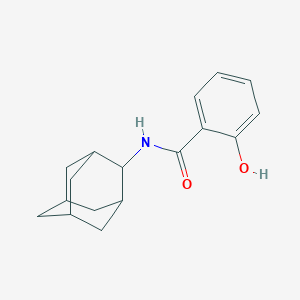
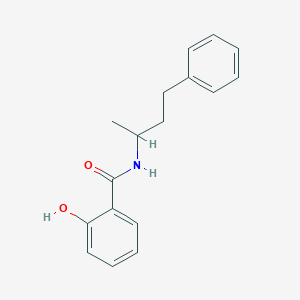
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
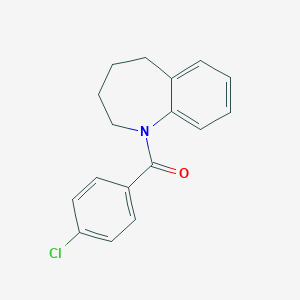
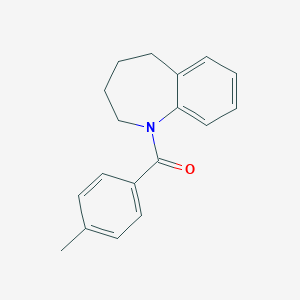
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
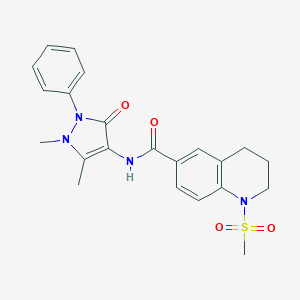
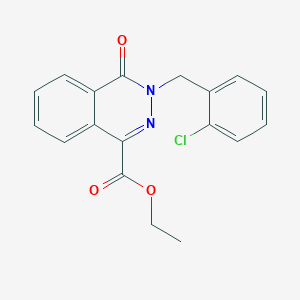
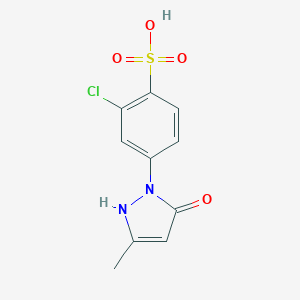
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)